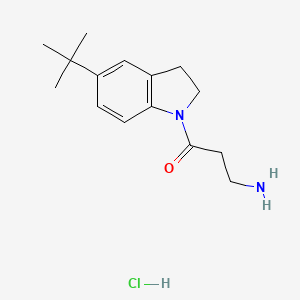
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as A-366, and it is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins play a critical role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. A-366 binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
The inhibition of BET proteins by this compound has been shown to have various biochemical and physiological effects. A-366 has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the expression of oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, A-366 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
实验室实验的优点和局限性
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of BET proteins, which makes it an ideal tool for studying the role of BET proteins in various biological processes. A-366 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, A-366 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, the synthesis of A-366 is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride. One direction is the identification of new therapeutic targets for BET protein inhibition. BET proteins have been implicated in various diseases, and the identification of new therapeutic targets could lead to the development of new treatments. Another direction is the development of new BET protein inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, the study of the long-term effects of BET protein inhibition by A-366 could lead to a better understanding of the role of BET proteins in various biological processes.
合成方法
The synthesis of 3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride involves the reaction of 5-tert-butyl-2,3-dihydroindol-1-amine with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ethyl 2-(5-tert-butyl-2,3-dihydroindol-1-yl)acetate with hydrochloric acid. The final product is obtained as a hydrochloride salt.
科学研究应用
3-Amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride has been extensively used in scientific research as a tool compound to investigate the role of BET proteins in various biological processes. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in the treatment of cancer, inflammation, and cardiovascular diseases. A-366 has been used to study the role of BET proteins in these diseases and to identify potential therapeutic targets.
属性
IUPAC Name |
3-amino-1-(5-tert-butyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-15(2,3)12-4-5-13-11(10-12)7-9-17(13)14(18)6-8-16;/h4-5,10H,6-9,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNFDWNBDWUFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(CC2)C(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
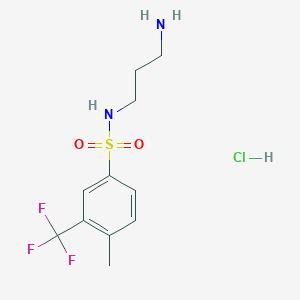
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

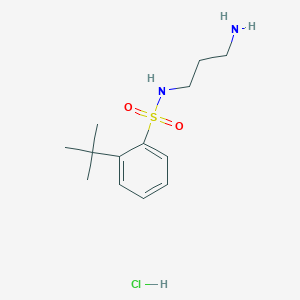
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
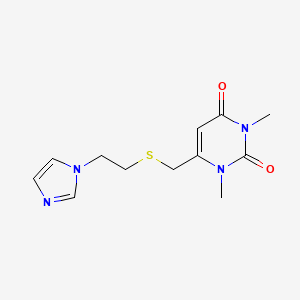
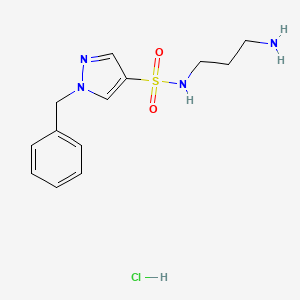
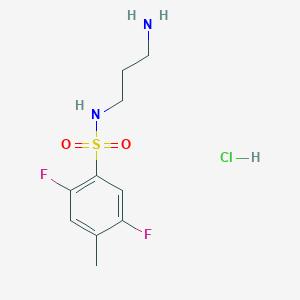
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)